7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
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Overview
Description
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction is carried out under specific conditions that facilitate the formation of the desired product. The reaction mechanism has been studied using quantum-chemical calculations to propose a plausible pathway .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up the process. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with hydrazine, leading to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute functional groups on the quinoline ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine yields cinnolinone derivatives .
Scientific Research Applications
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with cellular components, leading to cytotoxic effects against cancer cells . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms .
Comparison with Similar Compounds
- 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids
- 2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines
Uniqueness: 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline stands out due to its unique structural features and the specific reactions it undergoes. Its derivatives have shown promising biological activities, making it a compound of interest for further research and development.
Properties
IUPAC Name |
7,7-dimethyl-6,8-dihydro-5H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)6-5-9-4-3-7-12-10(9)8-11/h3-4,7H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRNGESLATXCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)N=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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